
4-(2-Pentyloxyallyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pentyloxyallyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine is a heterocyclic amine that contains both amine and ether functional groups. This compound is characterized by the presence of a morpholine ring substituted with a 2-pentyloxyallyl group. Morpholine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications, due to their unique chemical properties.
準備方法
The synthesis of 4-(2-Pentyloxyallyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-pentyloxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial production methods for morpholine derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
4-(2-Pentyloxyallyl)morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Acylation: Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups into the morpholine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2-Pentyloxyallyl)morpholine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new therapeutic agents.
Medicine: Morpholine derivatives are explored for their potential use in treating various medical conditions, including cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In industrial applications, this compound is used as a corrosion inhibitor, solvent, and emulsifier. Its chemical stability and compatibility with other substances make it suitable for various industrial processes.
作用機序
The mechanism of action of 4-(2-Pentyloxyallyl)morpholine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
In the context of antimicrobial activity, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer research, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
類似化合物との比較
4-(2-Pentyloxyallyl)morpholine can be compared with other morpholine derivatives to highlight its uniqueness. Similar compounds include:
Morpholine: The parent compound, which lacks the 2-pentyloxyallyl group. It is widely used in organic synthesis and industrial applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom. It is commonly used as a solvent and catalyst in organic reactions.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group. It is used in the production of pharmaceuticals and agrochemicals.
The presence of the 2-pentyloxyallyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, making it distinct from other morpholine derivatives.
特性
CAS番号 |
64039-14-1 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC名 |
4-(2-pentoxyprop-2-enyl)morpholine |
InChI |
InChI=1S/C12H23NO2/c1-3-4-5-8-15-12(2)11-13-6-9-14-10-7-13/h2-11H2,1H3 |
InChIキー |
XQCLEJKRQIAVJS-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=C)CN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



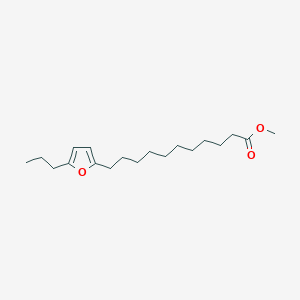
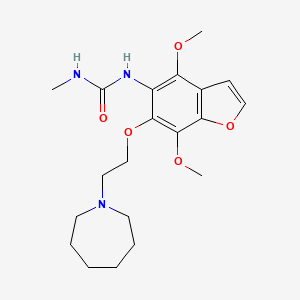
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
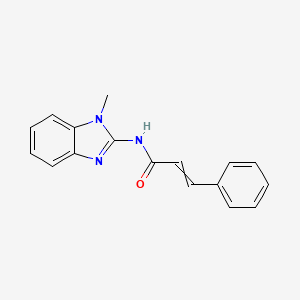

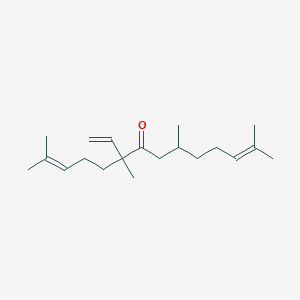

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)
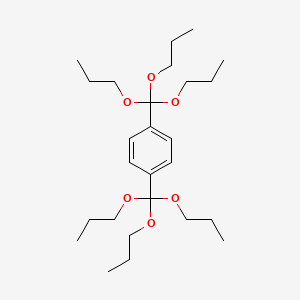
stannane](/img/structure/B14485260.png)

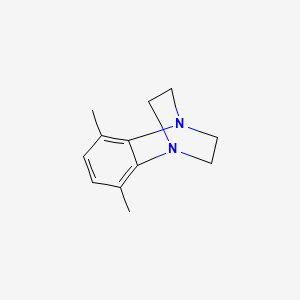
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
